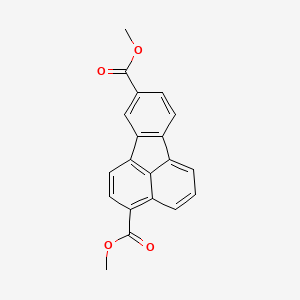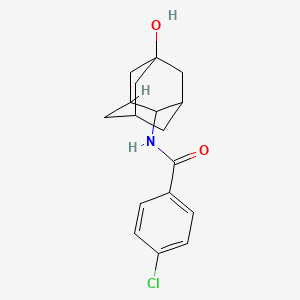
dimethyl 3,9-fluoranthenedicarboxylate
Übersicht
Beschreibung
Dimethyl 3,9-fluoranthenedicarboxylate (DMFD) is a synthetic organic compound that belongs to the family of fluorene derivatives. It is a yellow crystalline powder that has been extensively studied due to its unique properties, including its potential applications in the field of organic electronics, photovoltaics, and optoelectronics.
Wirkmechanismus
The mechanism of action of dimethyl 3,9-fluoranthenedicarboxylate is not well understood, but it is believed to involve the transfer of electrons through the molecule's conjugated system. This compound has a unique structure that allows it to act as an electron acceptor and donor, making it a promising candidate for use in organic electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dimethyl 3,9-fluoranthenedicarboxylate is its excellent electron-transporting properties, which make it a promising candidate for use in organic electronic devices. However, its low solubility in common organic solvents can make it challenging to work with in the lab. Additionally, its high cost and limited availability can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on dimethyl 3,9-fluoranthenedicarboxylate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the optimization of this compound's properties for use in specific applications, such as OLEDs or OSCs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,9-fluoranthenedicarboxylate has been extensively studied for its potential applications in the field of organic electronics, photovoltaics, and optoelectronics. It has been shown to exhibit excellent electron-transporting properties, making it a promising candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).
Eigenschaften
IUPAC Name |
dimethyl fluoranthene-3,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-23-19(21)11-6-7-12-13-4-3-5-14-16(20(22)24-2)9-8-15(18(13)14)17(12)10-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUZBCGECZZHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3854406.png)
![N-{2-[2-(8-hydroxy-5,7-dimethyl-2-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B3854410.png)


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B3854428.png)
![4-[6-(2,5-dimethylphenoxy)hexyl]morpholine](/img/structure/B3854436.png)
![4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B3854442.png)
![ethyl ({[(3,4-dichlorophenyl)amino]carbonyl}oxy)methylcarbamate](/img/structure/B3854446.png)
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3854452.png)

![N-(4-iodophenyl)-4-oxo-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B3854474.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-phenylacrylamide](/img/structure/B3854484.png)
![ethyl {4-[2-(2,4-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetate](/img/structure/B3854496.png)
